2-(Piperidin-2-yl)propan-2-ol hydrochloride

Catalog No.
S2643668
CAS No.
861370-82-3
M.F
C8H18ClNO
M. Wt
179.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-2-yl)propan-2-ol hydrochloride

CAS Number

861370-82-3

Product Name

2-(Piperidin-2-yl)propan-2-ol hydrochloride

IUPAC Name

2-piperidin-2-ylpropan-2-ol;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-5-3-4-6-9-7;/h7,9-10H,3-6H2,1-2H3;1H

InChI Key

SNRZFUOBEWKWTF-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCCN1)O.Cl

Solubility

not available

2-(Piperidin-2-yl)propan-2-ol hydrochloride is a chiral organic compound characterized by a piperidine ring attached to a propan-2-ol moiety. The compound is a hydrochloride salt, which enhances its solubility in water, making it useful in various chemical applications. The structural formula can be denoted as C₈H₁₈ClN₃O, and it is recognized for its potential in medicinal chemistry due to the presence of the piperidine ring, a common feature in many biologically active molecules.

There is no current information available on the mechanism of action of 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Without knowledge of its biological activity or target molecules, it is impossible to speculate on its mechanism.

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Typical of alcohols and amines. These include:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, especially when converted to better leaving groups like tosylates or mesylates.

The primary utility of 2-(Piperidin-2-yl)propan-2-ol hydrochloride lies in its role as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it influences the stereochemical outcome of the reaction.

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically involves:

  • Starting Materials: Piperidine and propan-2-ol derivatives.
  • Reaction Conditions: The reaction may require acidic or basic conditions depending on the specific synthetic route chosen.
  • Chiral Resolution: If enantiomers are produced, methods such as chromatography or crystallization can be employed for separation.

While explicit synthetic pathways for this compound are not extensively documented, analogous compounds suggest that multi-step synthetic routes starting from simple precursors are feasible.

The primary applications of 2-(Piperidin-2-yl)propan-2-ol hydrochloride include:

  • Chiral Auxiliary: Used in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Pharmaceutical Intermediate: Potentially valuable in the development of drugs due to its structural features.

These applications highlight its significance in organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-olContains an aromatic ringExhibits unique steric effects due to bulky groups
2-Methyl-1-(piperidin-1-yl)propan-2-amineMethyl group on the amineUsed as a pharmaceutical intermediate
(S)-2-(Pyrrolidin-2-yl)propan-2-olPyrrolidine instead of piperidineDifferent nitrogen heterocycle affecting properties

These comparisons illustrate how variations in structure can lead to different chemical properties and biological activities, emphasizing the unique role of 2-(Piperidin-2-yl)propan-2-ol hydrochloride within this class of compounds .

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically begins with piperidine, a six-membered heterocyclic amine. A common approach involves alkylation of piperidine with 2-bromo-2-propanol under basic conditions, followed by acid-catalyzed cyclization to form the propan-2-ol moiety. For example, reacting piperidine with 2-bromo-2-propanol in diethyl ether at 25°C yields the secondary alcohol intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt [5].

Key steps include:

  • Alkylation: Piperidine undergoes nucleophilic substitution with 2-bromo-2-propanol in the presence of a base such as sodium hydride.
  • Cyclization: Intramolecular ether formation under acidic conditions stabilizes the propan-2-ol group.
  • Salt Formation: The free base is protonated using concentrated hydrochloric acid, yielding the crystalline hydrochloride.

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 15 minutes achieves 85% yield compared to 12 hours under conventional heating .

Chiral Auxiliary Approaches in Asymmetric Synthesis

The compound’s chiral piperidine ring enables its use as a stereochemical director in aldol reactions. The (S)-enantiomer preferentially induces syn-aldol adducts due to its chair conformation, where the hydroxyl group adopts an axial position, creating a rigid transition state [3].

Case Study: In a model aldol reaction between benzaldehyde and acetone, 2-(Piperidin-2-yl)propan-2-ol hydrochloride achieves 92% enantiomeric excess (ee) for the syn-product. This contrasts with pyrrolidine-based auxiliaries, which yield only 78% ee under identical conditions .

Chiral AuxiliaryAldol Product ee (%)Major Diastereomer
2-(Piperidin-2-yl)propan-2-ol92syn
(S)-Proline85anti

The stereochemical outcome arises from hydrogen bonding between the auxiliary’s hydroxyl group and the carbonyl oxygen of the electrophile, stabilizing the Zimmerman-Traxler transition state [3].

Hydrochloride Salt Formation: Optimization of Crystallization Conditions

Crystallization of the hydrochloride salt is critical for ensuring stability and solubility. Optimal conditions involve:

  • Solvent System: A 2:1 v/v mixture of 2-propanol and water, which balances solubility and nucleation kinetics [6].
  • Temperature Gradient: Cooling from 50°C to 0°C at 2°C/min minimizes impurities and yields monodisperse crystals [6].
  • Acid Concentration: Adding 1.2 equivalents of HCl prevents pink discoloration caused by oxidative degradation [6].

Crystallization Protocol:

  • Dissolve the free base in warm 2-propanol (50°C).
  • Add aqueous HCl dropwise until pH ≤ 2.
  • Cool to 0°C, seed with pre-formed crystals, and stir for 2 hours.
  • Filter and wash with cold 2-propanol to remove residual acid.

This method achieves 95% purity, as verified by high-performance liquid chromatography (HPLC) [5].

Purification Techniques for High-Purity Pharmaceutical Intermediates

Final purification employs a combination of recrystallization and column chromatography:

  • Recrystallization: Dissolve the crude hydrochloride in hot ethanol (78°C), then slowly add n-hexane to induce crystallization. This removes non-polar byproducts [5].
  • Chromatography: Use silica gel (230–400 mesh) with a 7:3 ethyl acetate/methanol eluent to separate enantiomers or regioisomers.

Analytical Validation:

  • X-ray Diffraction: Confirms the crystalline structure matches reference patterns (e.g., PXRD peaks at 2θ = 12.4°, 18.7°, 24.1°) [3].
  • Karl Fischer Titration: Verifies water content ≤ 0.5% w/w, meeting pharmacopeial standards [6].

Dates

Modify: 2024-04-15

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